N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromo group, a methyl group, a methoxy group, and a nitro group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:
Nitration: The starting material, 4-methoxybenzamide, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Bromination: The nitrated product is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide to introduce the bromo group at the 4-position.
Amidation: The brominated product is reacted with 4-bromo-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to form the final benzamide compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions, catalysts, and purification techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium azide or thiourea in polar aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Azido or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromo and methoxy groups may enhance the compound’s binding affinity to specific targets, modulating its activity.
Comparison with Similar Compounds
- N-(4-bromo-2-methylphenyl)-4-methoxybenzenesulfonamide
- N-(4-bromo-2-methylphenyl)-3-methylfuran-2-carboxamide
- N-(4-bromo-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness: N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both a nitro group and a methoxy group on the benzamide core, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C15H13BrN2O4 |
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Molecular Weight |
365.18 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O4/c1-9-7-11(16)4-5-12(9)17-15(19)10-3-6-14(22-2)13(8-10)18(20)21/h3-8H,1-2H3,(H,17,19) |
InChI Key |
SWQGBBNQHICBTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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